
Ciprofloxacin-d8
Vue d'ensemble
Description
Ciprofloxacin-d8 is a deuterium-labeled isotopologue of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. It replaces eight hydrogen atoms with deuterium at specific positions, enhancing its stability and utility as an internal standard in analytical chemistry . Its molecular formula is C₁₇²H₈H₁₀FN₃O₃ (molecular weight: 339.39 g/mol), and it retains the core structure of ciprofloxacin, including the cyclopropane ring and fluorine substituent critical for antibacterial activity .
This compound is primarily used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify ciprofloxacin residues in biological and environmental matrices (e.g., urine, soil, dairy products) . Its deuterated structure minimizes isotopic interference, improving detection accuracy and reproducibility .
Méthodes De Préparation
Structural Basis for Deuterium Incorporation
Ciprofloxacin-d8 is distinguished by the substitution of eight hydrogen atoms with deuterium at specific positions on its piperazine ring. The molecular formula, , confirms deuteration at the 2, 2, 3, 3, 5, 5, 6, and 6 positions of the piperazine moiety . This modification enhances the compound’s stability and isotopic detectability without altering its pharmacological activity, as the quinolone core and cyclopropyl group remain unchanged .
The IUPAC name, 1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, underscores the specificity of deuterium placement . Such precision is achieved through the use of deuterated piperazine precursors during synthesis, ensuring minimal isotopic dilution and maximal structural fidelity.
Synthetic Routes for this compound
Deuterated Piperazine Synthesis
The piperazine ring in ciprofloxacin is synthesized independently and later coupled to the quinolone core. For this compound, this intermediate is replaced with piperazine-d8 , prepared via catalytic deuteration of piperazine using deuterium gas () and a palladium or platinum catalyst under controlled conditions . The reaction typically proceeds as follows:
2 \xrightarrow{\text{Pd/C, 100–120°C}} \text{Piperazine-d8} + 4\text{H}2
This method ensures complete deuteration at non-labile positions, yielding a precursor with >98% isotopic purity .
Quinolone-Piperazine Coupling
The deuterated piperazine is then reacted with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the quinolone intermediate common to ciprofloxacin synthesis. The nucleophilic substitution occurs under basic conditions (pH 8–9) at 60–80°C for 6–8 hours :
2\text{CO}3, \text{DMF}} \text{this compound}
The crude product is purified via recrystallization from ethanol-water mixtures, achieving a yield of 75–85% .
Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular weight of this compound as 339.39 Da for the free base and 375.85 Da for the hydrochloride salt . The isotopic pattern shows a distinct +8 mass shift compared to non-deuterated ciprofloxacin, with no detectable protium contamination .
Nuclear Magnetic Resonance (NMR)
spectra reveal the absence of proton signals at the deuterated piperazine positions, while corroborates structural integrity through carbon-deuterium coupling constants () .
Formulation and Stability Considerations
While most studies focus on the synthesis of this compound itself, formulation patents for non-deuterated ciprofloxacin hydrochloride provide insights into handling deuterated analogs. For instance, sieving active pharmaceutical ingredients (APIs) through 80–120 mesh screens ensures uniform particle size, critical for consistent solubility and dissolution rates . Excipients like lactose, starch, and polyvinylpyrrolidone (PVP) enhance stability, particularly for hygroscopic deuterated compounds .
Applications in Research
This compound’s utility spans multiple disciplines:
-
Metabolic Studies : Its isotopic signature allows precise tracking of absorption, distribution, metabolism, and excretion (ADME) profiles in vivo .
-
Degradation Analysis : Photolytic and photocatalytic degradation pathways are elucidated using this compound, with defluorination and piperazine ring cleavage identified as primary mechanisms .
-
Protein Binding Assays : Fluorescence properties facilitate real-time monitoring of drug-protein interactions, aiding in antibiotic resistance research .
Analyse Des Réactions Chimiques
Types of Reactions: Ciprofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can occur under specific conditions, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the piperazine ring or the quinolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo-derivatives, while reduction can yield reduced forms of this compound .
Applications De Recherche Scientifique
Pharmacokinetic Studies
Ciprofloxacin-d8 is frequently employed in pharmacokinetic studies to assess the behavior of ciprofloxacin in biological systems. The deuterated compound serves as an internal standard for quantifying ciprofloxacin levels in biological samples using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Case Study: Efficacy of this compound in Animal Models
A study investigated the pharmacokinetics of liposome-encapsulated ciprofloxacin (CFI) using this compound as an internal standard. The research demonstrated that CFI exhibited superior efficacy against Francisella tularensis and Mycobacterium avium compared to traditional oral formulations. Mice treated with CFI showed reduced bacterial burdens and improved clinical outcomes compared to those receiving standard treatments .
Environmental Monitoring
This compound is also used in environmental studies to monitor the presence and concentration of ciprofloxacin in various matrices, including wastewater and groundwater. Its stable isotopic labeling allows for precise detection and quantification.
Application Example: Detection in Wastewater
A recent study highlighted the use of this compound for analyzing hospital wastewater and chicken feces through LC-MS/MS methods. The findings indicated significant levels of ciprofloxacin contamination, emphasizing the need for effective wastewater treatment solutions .
Analytical Chemistry
In analytical chemistry, this compound serves as an internal standard for the determination of ciprofloxacin concentrations in complex matrices. Its use enhances the accuracy and reliability of analytical results.
Method Development: LC-MS/MS Techniques
Research has proposed high-throughput LC-MS/MS methods employing this compound for quantifying ciprofloxacin in various samples. The method demonstrated excellent sensitivity and specificity, making it suitable for routine analysis in clinical and environmental laboratories .
Research on Antibiotic Resistance
This compound plays a critical role in studies investigating antibiotic resistance mechanisms. By providing a reliable standard for quantification, researchers can better understand how resistance develops and spreads among bacterial populations.
Case Study: Resistance Mechanisms
A study explored the efficacy of this compound in understanding resistance mechanisms in Escherichia coli. The research revealed that exposure to sub-lethal concentrations of ciprofloxacin led to increased mutation rates, contributing to resistance development .
Data Tables
The following table summarizes key applications and findings related to this compound:
Mécanisme D'action
Ciprofloxacin-d8, like ciprofloxacin, targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Structural Analogues
Deuterated Fluoroquinolones
Deuterated fluoroquinolones, such as enrofloxacin-d5 and marbofloxacin-d8, share similar applications as internal standards. Key differences include:
Key Insight : this compound is distinguished by its widespread use in human biomonitoring (e.g., urine, blood) compared to enrofloxacin-d5, which is more common in veterinary studies .
Non-Deuterated Fluoroquinolones
This compound mirrors the antibacterial mechanism of its parent compound, ciprofloxacin, by inhibiting DNA gyrase and topoisomerase IV. However, structural modifications in analogues like norfloxacin and levofloxacin alter pharmacokinetics and spectrum:
Functional Analogues (Internal Standards)
This compound is often used alongside other deuterated antibiotics in multi-residue assays. Performance comparisons include:
Recovery and Linearity in Spiked Samples
Key Insight : this compound demonstrates superior recovery (>90%) in complex matrices like urine and soil compared to sulfamethoxazole-d4, likely due to its optimized extraction protocols .
Stability and Metabolic Resistance
Deuterium substitution in this compound reduces metabolic degradation rates by ~20–30% compared to non-deuterated ciprofloxacin, prolonging its detectability in longitudinal studies .
Pharmacokinetic Analogues
Comparative data with other fluoroquinolones:
Parameter | Ciprofloxacin | Levofloxacin | Moxifloxacin |
---|---|---|---|
Oral Bioavailability | 70% | 99% | 90% |
Half-life (hr) | 4–6 | 6–8 | 12 |
Protein Binding | 20–40% | 24–38% | 30–50% |
Activité Biologique
Ciprofloxacin-d8 is a deuterated derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. This compound is primarily used for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The biological activity of this compound can be understood through its pharmacokinetics, mechanism of action, and its effects on microbial populations, particularly in the context of biodegradation and antimicrobial efficacy.
Pharmacokinetics
This compound exhibits pharmacokinetic properties similar to those of its non-deuterated counterpart. Key pharmacokinetic parameters include:
- Absorption : Following oral administration, this compound reaches peak plasma concentrations within approximately 1 hour. Studies report an average maximum concentration (C_max) of around 0.94 mg/L after a 250 mg dose .
- Bioavailability : The oral bioavailability ranges from 60% to 80%, with an average reported value of about 70% .
- Distribution : The volume of distribution is approximately 2.00-3.04 L/kg, indicating extensive tissue penetration .
- Metabolism : this compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2, yielding several metabolites that retain some antibacterial activity .
- Elimination Half-life : The half-life is generally around 4 hours following oral administration .
This compound functions by inhibiting bacterial DNA replication through the inhibition of DNA gyrase and topoisomerase IV—key enzymes involved in DNA supercoiling and replication. This mechanism is crucial for the bactericidal activity observed in both Gram-positive and Gram-negative bacteria, including notorious pathogens like Escherichia coli and Pseudomonas aeruginosa .
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various bacterial strains. The following table summarizes its effectiveness compared to other derivatives:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Notes |
---|---|---|
Staphylococcus aureus | 0.5 | Effective against MRSA strains |
Escherichia coli | 0.125 | High potency observed |
Klebsiella pneumoniae | 0.25 | Comparable efficacy to standard ciprofloxacin |
Pseudomonas aeruginosa | 1 | Notable resistance trends reported |
This compound demonstrates enhanced stability and potentially improved pharmacological properties due to deuteration, which may lead to reduced metabolic degradation compared to traditional ciprofloxacin .
Case Studies and Research Findings
- Biodegradation Studies : Recent research has highlighted the role of enriched nitrifying cultures in the biodegradation of ciprofloxacin, revealing that exposure to ammonium significantly enhances degradation rates through cometabolism. The study found that the presence of ciprofloxacin adversely affected ammonia oxidation activities in nitrifying bacteria but resulted in less toxic degradation products .
- Functionalization Enhancements : A study examining the functionalization of ciprofloxacin with mesoporous silica nanoparticles showed promising results in boosting its antimicrobial activity against various bacterial strains. This suggests that modifications can enhance the effectiveness of ciprofloxacin derivatives like this compound .
- Clinical Implications : In clinical settings, the pharmacokinetic profile and antimicrobial effectiveness make this compound a candidate for treating resistant infections, particularly those caused by Staphylococcus aureus and other Gram-negative pathogens .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Ciprofloxacin-d8 in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Full-scan resolution : 70,000; m/z range : 100–1000.
- Signal-to-noise ratio : ≥5.0; mass error tolerance : ≤5 ppm.
- Quantification via primary parent ion peak area calibrated against a standard curve .
- Example: In lettuce and maize studies, this compound recovery rates were calculated using Trace Finder 3.3 software, ensuring precision across concentrations (20–100 ng/mL) .
Q. How is this compound validated as an internal standard in non-targeted metabolomics?
- Methodological Answer : Validation involves:
- Recofficiency calibration : Multiply peak intensities by calibration coefficients to normalize recoveries to 100% (e.g., 80.1–87.7% recovery rates in lettuce studies) .
- Data filtering : Use relative standard deviation (RSD) thresholds to exclude variables with high variability.
- Multivariate analysis : Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) confirm data integrity and group separation .
Advanced Research Questions
Q. How can researchers address variability in this compound recovery rates across concentration gradients?
- Methodological Answer :
- Standard curve normalization : Prepare this compound standard solutions in blank matrix extracts (e.g., lettuce) to mimic sample conditions.
- Calibration coefficients : Apply these to adjust peak intensities and recoveries, as demonstrated in 20/50/100 ng/mL concentration groups .
- Statistical validation : Use PCA to identify outliers and ensure cluster homogeneity within concentration groups .
Q. What experimental design considerations are critical when using this compound in metabolomic studies?
- Methodological Answer :
- Matrix-matched calibration : Account for matrix effects by spiking this compound into blank extracts.
- QC samples : Include quality control replicates to monitor instrument stability.
- Data preprocessing : Filter variables using RSD thresholds (e.g., <30%) to reduce noise .
- Example: In PPCP screening, this compound enabled precise recovery adjustments, resolving variability from sample preparation .
Q. How should researchers handle contradictions in this compound stability under different storage conditions?
- Methodological Answer :
- Stability testing : Conduct accelerated degradation studies at varying temperatures (-20°C vs. 4°C) and pH levels.
- Validation metrics : Monitor deuterium retention (via isotopic purity tests) and chromatographic peak integrity .
- Documentation : Report storage conditions (e.g., "Freezer -20°C") and lot-specific stability data to ensure reproducibility .
Q. What strategies optimize LC-MS/MS parameters for this compound detection in complex matrices?
- Methodological Answer :
- Dwell time optimization : Set maximum dwell times to 100 ms (MS) and 50 ms (MS/MS) to balance sensitivity and speed.
- AGC targets : Use 1×10⁶ (MS) and 2×10⁵ (MS/MS) to enhance signal reliability.
- Fragmentation tuning : Prioritize high-abundance fragment ions (e.g., m/z 332.1 for this compound) for selective detection .
Q. How can researchers interpret conflicting results in PCA/OPLS-DA models when using this compound?
- Methodological Answer :
- S-plot analysis : Identify marker compounds by selecting variables with absolute confidence values >0.9 at the extremes of the S-plot.
- Cluster validation : Confirm group separation (e.g., low vs. high concentration clusters) using permutation tests.
- Case study : In PPCP screening, this compound-adjusted data revealed distinct metabolic profiles between concentration groups, resolving false positives .
Propriétés
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWGUAQZAJSOK-SQUIKQQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649159 | |
Record name | Ciprofloxacin-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1130050-35-9 | |
Record name | Ciprofloxacin-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.